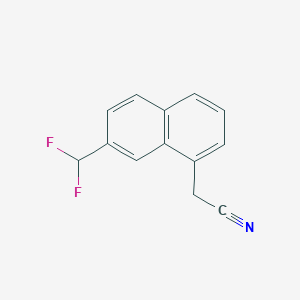
2-(Difluoromethyl)naphthalene-8-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ジフルオロメチル)ナフタレン-8-アセトニトリルは、分子式C12H8F2Nの有機化合物です。これは、多環芳香族炭化水素であるナフタレンの誘導体であり、ジフルオロメチル基とアセトニトリル基の両方を含んでいます。この化合物は、その独特の構造的特徴と反応性により、化学の様々な分野で注目されています。
準備方法
合成ルートと反応条件
2-(ジフルオロメチル)ナフタレン-8-アセトニトリルの合成は、通常、ナフタレン誘導体へのジフルオロメチル基の導入を伴います。一般的な方法の1つは、塩基性条件下でジフルオロカルベン前駆体を使用して、ナフタレン-8-アセトニトリルをジフルオロメチル化することです。FSO2CF2CO2TMS、CF2N2、およびHCF2SO2Rなどの試薬は、ジフルオロカルベンを生成することが知られており、これは次に様々な結合に挿入されて、目的の生成物を形成することができます .
工業生産方法
2-(ジフルオロメチル)ナフタレン-8-アセトニトリルの工業生産には、遷移金属触媒を使用した大規模なジフルオロメチル化プロセスが含まれる場合があります。これらの方法は、ナフタレン骨格へのジフルオロメチル基の効率的で選択的な導入を可能にするため、大規模合成に適しています .
化学反応の分析
反応の種類
2-(ジフルオロメチル)ナフタレン-8-アセトニトリルは、次のような様々なタイプの化学反応を起こします。
酸化: この化合物は、対応するナフトキノンを形成するように酸化することができます。
還元: 還元反応により、ニトリル基を第一アミンに変換することができます。
置換: 芳香環で親電子置換反応と求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や触媒存在下での水素ガス(H2)などの還元剤が使用されます。
置換: ハロゲン(例:Br2、Cl2)や求核剤(例:NaOH、NH3)などの試薬が一般的に使用されます。
形成される主な生成物
酸化: ナフトキノン
還元: 第一アミン
置換: ハロゲン化されたナフタレン誘導体または求核置換されたナフタレン誘導体
科学的研究の応用
2-(ジフルオロメチル)ナフタレン-8-アセトニトリルは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されています。
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: その独特の構造的特徴により、創薬における潜在的な用途について探求されています。
作用機序
2-(ジフルオロメチル)ナフタレン-8-アセトニトリルの作用機序は、その官能基を介した分子標的との相互作用を伴います。ジフルオロメチル基は、水素結合やその他の非共有結合相互作用に関与することができます。一方、ニトリル基は、様々な反応において求核剤または親電子剤として作用することができます。これらの相互作用は、酵素、受容体、その他の生体分子の活性を調節し、その観察された効果につながる可能性があります .
類似化合物の比較
類似化合物
2-(ジフルオロメチル)ナフタレン: アセトニトリル基を欠いていますが、ジフルオロメチル-ナフタレンコアを共有しています。
ナフタレン-8-アセトニトリル: ジフルオロメチル基を欠いていますが、アセトニトリル-ナフタレンコアを含んでいます。
ユニークさ
2-(ジフルオロメチル)ナフタレン-8-アセトニトリルは、ジフルオロメチル基とアセトニトリル基の両方が存在するため、その類似体と比較して、異なる反応性と相互作用プロファイルを付与しています。この二重の機能により、様々な化学的および生物学的用途において汎用性の高い化合物となっています .
類似化合物との比較
Similar Compounds
2-(Difluoromethyl)naphthalene: Lacks the acetonitrile group but shares the difluoromethyl-naphthalene core.
Naphthalene-8-acetonitrile: Lacks the difluoromethyl group but contains the acetonitrile-naphthalene core.
Uniqueness
2-(Difluoromethyl)naphthalene-8-acetonitrile is unique due to the presence of both difluoromethyl and acetonitrile groups, which confer distinct reactivity and interaction profiles compared to its analogs. This dual functionality makes it a versatile compound in various chemical and biological applications .
特性
分子式 |
C13H9F2N |
|---|---|
分子量 |
217.21 g/mol |
IUPAC名 |
2-[7-(difluoromethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2N/c14-13(15)11-5-4-9-2-1-3-10(6-7-16)12(9)8-11/h1-5,8,13H,6H2 |
InChIキー |
TVYBXRRJKDDYRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11889586.png)
![1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11889587.png)
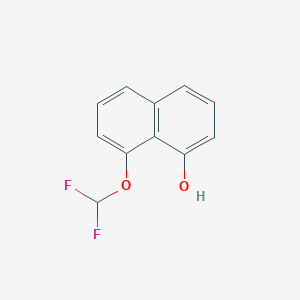
![5-(Aminomethyl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11889622.png)

![1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one](/img/structure/B11889636.png)
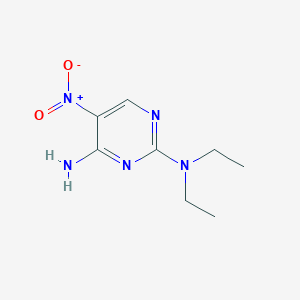
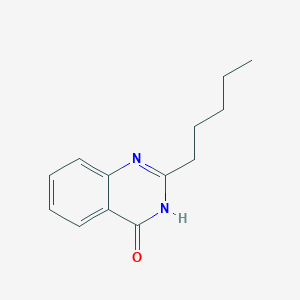
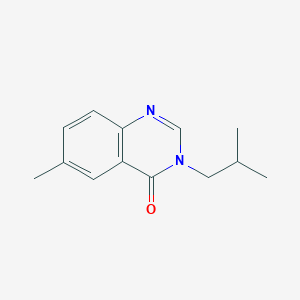
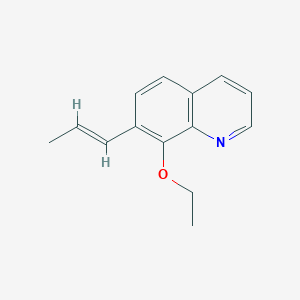
![[1-(N-Acetylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11889655.png)
![2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11889662.png)


